

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyisoquinoline

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Compound of Interest

Compound Name: **8-Methoxyisoquinoline**

Cat. No.: **B155747**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **8-methoxyisoquinoline** (CAS No: 1723-70-2), a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for certain properties of this specific isomer are not extensively reported in publicly available literature, this document consolidates available information, provides predicted values from reliable computational models, and details relevant experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of isoquinoline derivatives.

Introduction

8-Methoxyisoquinoline is a derivative of isoquinoline, a structural isomer of quinoline, where a methoxy group is substituted at the 8th position. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor and antimicrobial properties.^{[1][2]} The introduction of a methoxy group can significantly influence the molecule's solubility, reactivity, and biological interactions. ^[1] This guide focuses on the fundamental physicochemical characteristics of **8-**

methoxyisoquinoline, providing a critical knowledge base for its use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **8-methoxyisoquinoline** is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Table 1: Physicochemical Properties of **8-Methoxyisoquinoline**

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₉ NO	-
Molecular Weight	159.19 g/mol	[1]
CAS Number	1723-70-2	[1]
Appearance	Yellow solid	[1]
Density	1.13 g/cm ³	SDS
Vapor Pressure	0.003 mmHg at 25°C	SDS
Melting Point	Predicted: 45-55 °C	Computational Prediction
Boiling Point	Predicted: 280-290 °C at 760 mmHg	Computational Prediction
Solubility	Enhanced by the methoxy group; specific quantitative data unavailable.	[1]
pKa (of conjugate acid)	Predicted: 4.5 - 5.5	Computational Prediction
logP	Predicted: 2.0 - 2.5	Computational Prediction

Note: "SDS" refers to Safety Data Sheet information. Predicted values are derived from computational chemistry models and should be experimentally verified.

Spectroscopic Data

While specific spectra for **8-methoxyisoquinoline** are not readily available in the searched literature, the expected spectroscopic features can be inferred from its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methoxy group protons. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the downfield region (typically δ 7.0-9.0 ppm). The methoxy protons will appear as a sharp singlet further upfield (typically δ 3.8-4.2 ppm).
- ^{13}C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at the lower end of this range. The methoxy carbon will produce a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **8-methoxyisoquinoline** is expected to exhibit characteristic absorption bands corresponding to its functional groups:

- C-H stretching (aromatic): Around $3000\text{-}3100\text{ cm}^{-1}$
- C-H stretching (methyl): Around $2850\text{-}2960\text{ cm}^{-1}$
- C=C and C=N stretching (aromatic ring): Multiple bands in the $1450\text{-}1650\text{ cm}^{-1}$ region.
- C-O stretching (aryl ether): A strong band in the $1200\text{-}1275\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

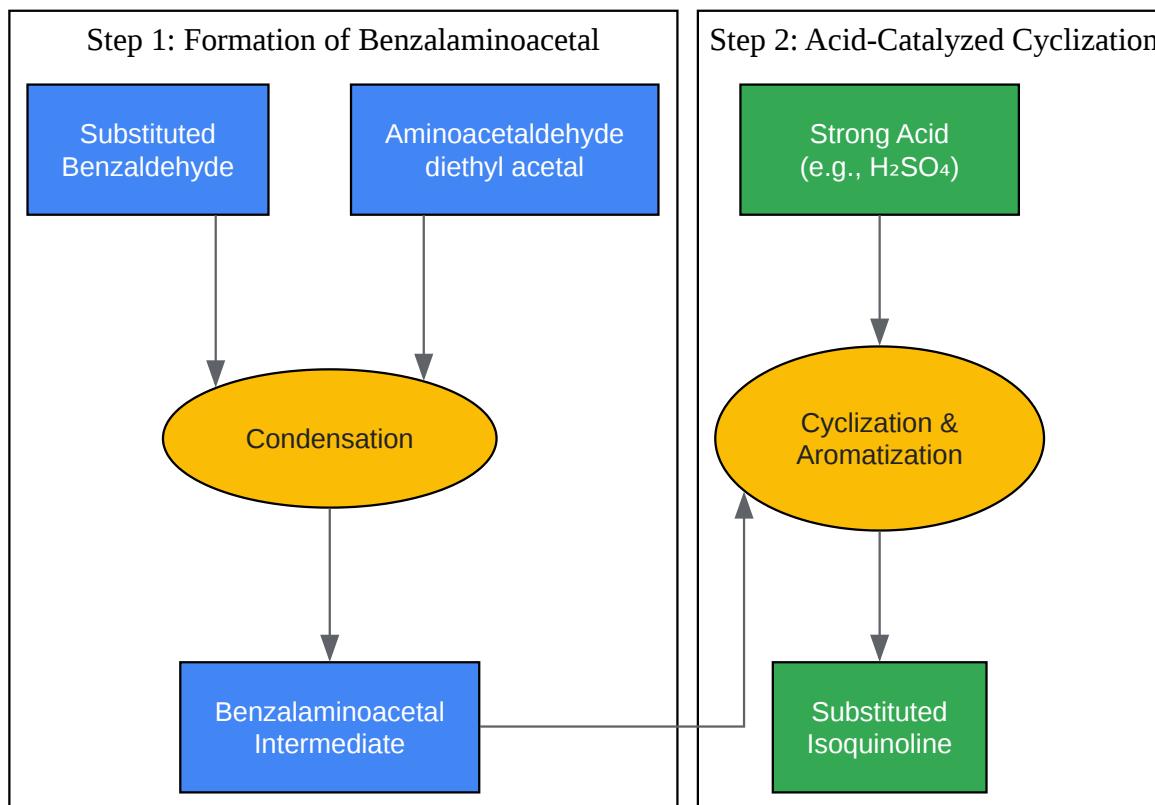
In an electron ionization (EI) mass spectrum, **8-methoxyisoquinoline** is expected to show a prominent molecular ion peak (M^+) at m/z 159. Common fragmentation patterns for isoquinoline alkaloids involve the loss of small neutral molecules. For **8-methoxyisoquinoline**, fragmentation may include the loss of a methyl radical ($\bullet\text{CH}_3$) to give a fragment at m/z 144, or

the loss of formaldehyde (CH_2O) from the methoxy group, leading to a fragment at m/z 129.^[3] [4]

Synthesis

A common and versatile method for the synthesis of isoquinolines is the Pomeranz-Fritsch reaction. This reaction involves the acid-catalyzed cyclization of a benzalaminocetal. A modification of this method, known as the Schlittler-Müller reaction, utilizes a benzylamine and glyoxal semiacetal as starting materials.

The following diagram illustrates a generalized workflow for the synthesis of an isoquinoline derivative via the Pomeranz-Fritsch reaction.



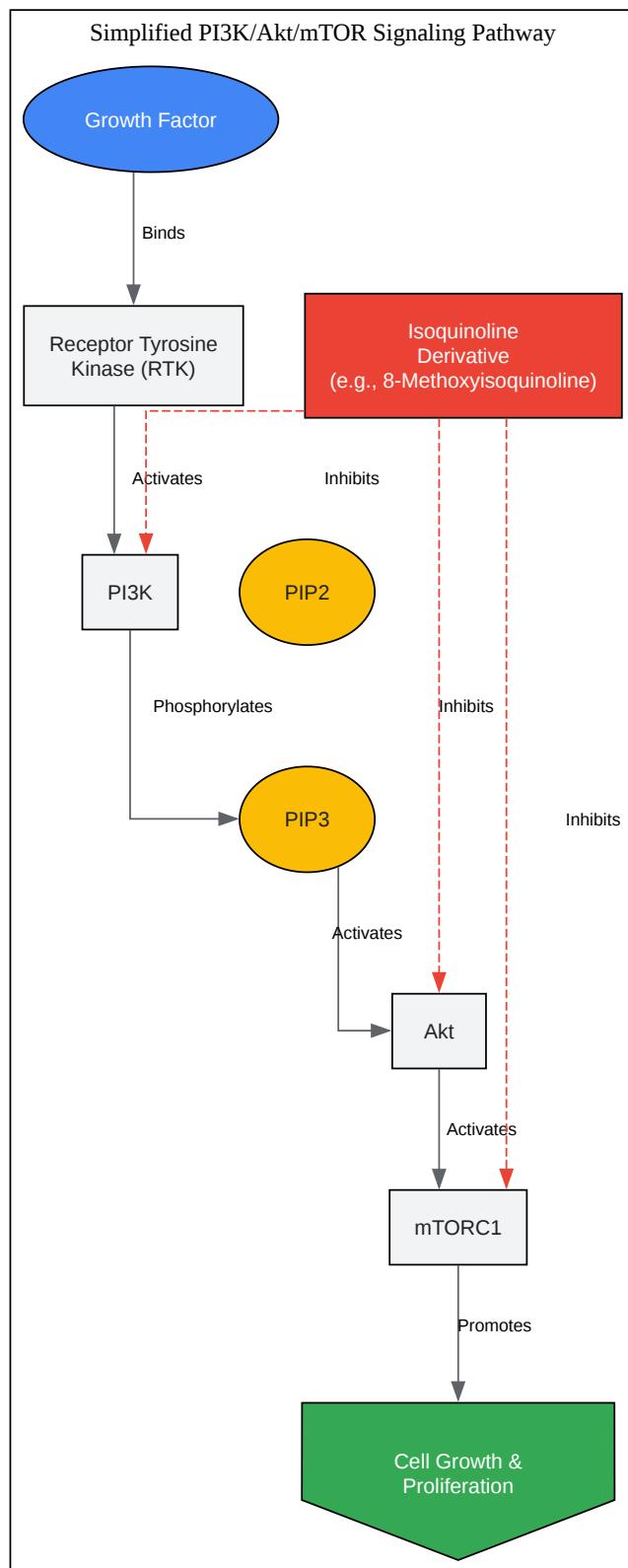
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Caption: Generalized workflow for isoquinoline synthesis via the Pomeranz-Fritsch reaction.

Potential Biological Activity and Signaling Pathways

While the biological activities of 8-alkoxyisoquinolines are not extensively studied, their structural similarity to other isoquinoline derivatives suggests potential pharmacological relevance.^[5] Isoquinoline-based compounds have been investigated for a variety of therapeutic applications, including as anticancer agents.^[6] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. Several isoquinoline derivatives have been shown to exert their anticancer effects by modulating this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline derivatives.



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Caption: Potential inhibitory action of isoquinoline derivatives on the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides generalized protocols for the experimental determination of key physicochemical properties. These methods are broadly applicable to organic compounds like **8-methoxyisoquinoline**.

Melting Point Determination (Capillary Method)

- **Sample Preparation:** A small amount of the dry, powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).
- **Heating:** The apparatus is heated slowly and steadily (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Micro-scale Capillary Method)

- **Sample Preparation:** A small amount of the liquid (a few drops) is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Apparatus Setup:** The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., an oil bath or a heating block).
- **Heating and Observation:** The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. Heating is then discontinued.
- **Recording:** The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

- Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

- Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO for poorly water-soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

- **Equilibration:** The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

8-Methoxyisoquinoline is a compound with significant potential in various fields of chemical research. This technical guide has compiled the available and predicted physicochemical data, outlined standard experimental protocols for their determination, and provided context for its synthesis and potential biological applications. While a lack of extensive experimental data for this specific isomer necessitates further investigation, this guide provides a solid foundation for researchers to build upon. The provided methodologies and theoretical background will aid in the design of future experiments and the interpretation of new data as it becomes available.

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